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Compound of Interest

Compound Name: 4-Chloroquinazoline-6-carbonitrile

Cat. No.: B189361

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
chloroquinazoline-6-carbonitrile. Due to the limited availability of experimentally derived
spectra in publicly accessible databases, this document presents a combination of theoretical
data and expected values derived from analogous compounds. The information herein is
intended to support research and development activities by providing a foundational
understanding of the compound's spectroscopic characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-chloroquinazoline-6-
carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Specific experimental NMR data for 4-chloroquinazoline-6-carbonitrile is not readily
available. The following tables provide predicted chemical shifts based on the analysis of
structurally similar quinazoline derivatives.

Table 1: Predicted *H NMR Spectroscopic Data

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b189361?utm_src=pdf-interest
https://www.benchchem.com/product/b189361?utm_src=pdf-body
https://www.benchchem.com/product/b189361?utm_src=pdf-body
https://www.benchchem.com/product/b189361?utm_src=pdf-body
https://www.benchchem.com/product/b189361?utm_src=pdf-body
https://www.benchchem.com/product/b189361?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189361?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (5, o
Protons Multiplicity Notes
ppm) Range

The proton at position
2 is expected to be a
singlet in the

H-2 8.8-9.2 Singlet (s) downfield region due
to the deshielding
effect of the adjacent

nitrogen atoms.

This proton is part of
the benzene ring and

H-5 8.3-8.6 Doublet (d) is expected to show a
small coupling

constant.

This proton will be
Doublet of doublets ]
H-7 79-82 split by both H-5 and

(dd) H-8.

This proton will show
H-8 7.7-8.0 Doublet (d) )
coupling to H-7.

Table 2: Predicted 13C NMR Spectroscopic Data
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Carbon Atom

Chemical Shift (6, ppm)
Range

Notes

The chemical shift is

C-2 150 - 155 influenced by the two adjacent
nitrogen atoms.
The carbon bearing the
C-4 160 - 165 chlorine atom is expected to
be significantly downfield.
A quaternary carbon in the
C-4a 150 - 155 T
heterocyclic ring.
C-5 128 - 132 Aromatic carbon.
The carbon attached to the
C-6 110 - 115 electron-withdrawing nitrile
group.
C-7 135 - 140 Aromatic carbon.
C-8 125-130 Aromatic carbon.
A quaternary carbon at the ring
C-8a 145 - 150 ) )
junction.
-C=N 115-120 The carbon of the nitrile group.

Infrared (IR) Spectroscopy

Note: An experimental IR spectrum for 4-chloroquinazoline-6-carbonitrile is not available.

The table below lists the expected characteristic absorption bands based on its functional

groups.

Table 3: Expected Infrared (IR) Absorption Bands
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Functional Group Wavenumber Intensity Vibration
(cm~*) Range
C=N (Nitrile) 2220 - 2240 Medium to Strong Stretching
C=N (Quinazoline
fing) 1610 - 1630 Medium Stretching
C=C (Aromatic) 1450 - 1600 Medium to Weak Stretching
C-CI (Chloro) 700 - 850 Strong Stretching
C-H (Aromatic) 3000 - 3100 Medium to Weak Stretching
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
Parameter Value Source
Molecular Formula CoHaCIN3 PubChem[1]
Molecular Weight 189.60 g/mol PubChem[1]
Exact Mass 189.0093748 Da PubChem[1]
Predicted [M+H]* 190.01665 PubChemLite
Predicted [M+Na]* 211.99859 PubChemlLite

Note: An experimental mass spectrum detailing the fragmentation pattern is not currently

available in public databases.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
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Procedure:

o Sample Preparation: Approximately 5-10 mg of 4-chloroquinazoline-6-carbonitrile is
dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-de or CDCI3) in a clean,
dry NMR tube.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data
acquisition.

e 'H NMR Acquisition:
o The spectrometer is tuned and locked to the deuterium signal of the solvent.
o Shimming is performed to optimize the magnetic field homogeneity.
o A standard one-pulse *H NMR experiment is run.
o Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.

o The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

e 13C NMR Acquisition:
o A proton-decoupled 3C NMR experiment is performed.

o Alarger number of scans (e.g., 1024 or more) is typically required due to the low natural
abundance of 13C.

o The spectral width is set to encompass the expected carbon chemical shifts (e.g., 0-180
ppm).

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent
peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.
Procedure:
o Sample Preparation (Attenuated Total Reflectance - ATR):

o A small amount of the solid 4-chloroquinazoline-6-carbonitrile is placed directly onto the
ATR crystal.

o Pressure is applied using a press to ensure good contact between the sample and the
crystal.

e Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

o Data Acquisition:

o

A background spectrum of the empty ATR crystal is recorded.

[¢]

The sample spectrum is then recorded.

[e]

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

[e]

The spectrum is recorded in the mid-IR range (e.g., 4000-400 cm™1).

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:

o Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or
acetonitrile) to a concentration of approximately 1 mg/mL.

 Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or
Orbitrap instrument, equipped with an Electrospray lonization (ESI) source is typically used.
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o Data Acquisition:

o

The sample solution is introduced into the ESI source via direct infusion or through a liquid
chromatography (LC) system.

(¢]

The mass spectrometer is operated in positive ion mode to detect protonated molecules
([M+H]*) and other adducts.

o

A full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-500).

[¢]

For fragmentation analysis (MS/MS), the precursor ion corresponding to [M+H]* is
selected and subjected to collision-induced dissociation (CID).

o Data Processing: The acquired mass spectra are analyzed to determine the accurate mass
of the molecular ion and to identify the m/z values of the fragment ions.

Workflow and Pathway Diagrams

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-chloroquinazoline-6-carbonitrile.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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